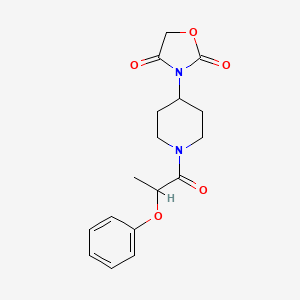

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .

Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It can also include the compound’s reactivity with common reagents .Applications De Recherche Scientifique

Electrooxidative Cyclization in Synthesis

Electrooxidative cyclization methods have been applied to synthesize novel oxazolidine derivatives, demonstrating the versatility of this approach in creating complex molecular structures. For instance, the synthesis of 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols highlights the efficiency of electrooxidative cyclization. This method significantly benefits from the use of catalytic amounts of iodide ions, improving the yields of the cyclized compounds (Okimoto et al., 2012).

Synthesis and Biological Activity

The synthesis of oxazolidine derivatives from β-hydroxy- or β-mercapto-α-amino acid esters has been investigated, resulting in compounds with potential biological activities. Such synthetic pathways demonstrate the functional versatility of oxazolidine derivatives and their potential as biologically active molecules (Badr et al., 1981).

Fungicidal Applications

Oxazolidinone derivatives, such as famoxadone, represent a new class of agricultural fungicides with excellent control over various plant pathogens. The development of famoxadone illustrates the application of oxazolidine compounds in creating effective solutions for crop protection, showcasing the potential of similar compounds in agricultural sciences (Sternberg et al., 2001).

Novel Synthetic Routes

Research into the synthesis of oxazolidine-2,4-diones via a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide presents a novel and environmentally friendly approach to accessing these compounds. This method underscores the ongoing innovation in synthetic chemistry aimed at developing more sustainable practices (Zhang et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione is cereblon , a protein that plays a crucial role in the ubiquitin-proteasome system . This compound acts as a functionalized cereblon ligand .

Mode of Action

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione interacts with its target, cereblon, by forming a complex. This interaction leads to the degradation of specific proteins . The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell . By interacting with cereblon, the compound can influence the degradation of specific proteins, altering the normal functioning of this pathway .

Pharmacokinetics

The compound’s structure suggests that it may have certain physicochemical properties that could influence its adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is the targeted degradation of specific proteins. This can lead to changes at the molecular and cellular levels, depending on the proteins that are degraded .

Action Environment

The action of 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-12(24-14-5-3-2-4-6-14)16(21)18-9-7-13(8-10-18)19-15(20)11-23-17(19)22/h2-6,12-13H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDLXNFWJDZGPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)N2C(=O)COC2=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2973404.png)

![5-((2,4-Dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973405.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2973410.png)

![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid](/img/structure/B2973412.png)

![5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2973417.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2973425.png)